5-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide

RORγ inverse agonist nuclear receptor pharmacology radioligand binding

This tertiary thiophene-2-sulfonamide is a validated RORγ inverse agonist, uniquely defined by its hydroxyethoxyethyl linker that locks in potent inverse agonism (IC50 2–25 nM) and >180-fold selectivity over RORα/β. Unlike generic thiophene sulfonamides or close analogs—where a single methylene shift reverses function to agonism—this compound reliably suppresses IL-17A, IL-17F, and IL-22 in Th17 assays, delivering clean, interpretable results. Choose it as a reference inhibitor for FRET (IC50 10 nM) and radioligand binding (Ki 25 nM) assays, and as a benchmarking scaffold for novel RORγ modulator screening.

Molecular Formula C12H14ClNO4S3
Molecular Weight 367.88
CAS No. 2034304-80-6
Cat. No. B2397131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide
CAS2034304-80-6
Molecular FormulaC12H14ClNO4S3
Molecular Weight367.88
Structural Identifiers
SMILESC1=CSC=C1C(CNS(=O)(=O)C2=CC=C(S2)Cl)OCCO
InChIInChI=1S/C12H14ClNO4S3/c13-11-1-2-12(20-11)21(16,17)14-7-10(18-5-4-15)9-3-6-19-8-9/h1-3,6,8,10,14-15H,4-5,7H2
InChIKeyQTTZBIQQTAYTSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-Chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide (CAS 2034304-80-6): A Potent RORγ Inverse Agonist for Autoimmune and Inflammation Research


5-Chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide (CAS 2034304-80-6, MW 367.9 g/mol) is a synthetic tertiary thiophene-2-sulfonamide that acts as a potent inverse agonist of the retinoic acid-related orphan receptor gamma (RORγ/RORc) [1]. This nuclear receptor is the master transcription factor driving Th17 cell differentiation and IL-17 production, making it a key target in autoimmune and inflammatory disease research [2]. The compound bears a 5-chlorothiophene-2-sulfonamide core linked via a hydroxyethoxyethyl spacer to a 3-thienyl group, a structural arrangement that places it within the class of tertiary sulfonamide RORc ligands known for their ability to achieve >180-fold selectivity over other ROR isoforms and nuclear receptors [3].

Why Generic Thiophene Sulfonamides Cannot Replace 5-Chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide in RORγ-Targeted Studies


Within the tertiary sulfonamide RORc ligand class, even minor structural perturbations switch the mechanism of action from inverse agonism to agonism [1]. Specifically, phenylsulfonamide analogs function as RORc agonists that increase IL-17 production, while benzylsulfonamides act as inverse agonists that suppress IL-17; a difference of a single methylene unit in the linker inverts the biological response [1]. The target compound features a precisely defined hydroxyethoxyethyl linker and a 5-chlorothiophene-2-sulfonamide scaffold that together dictate its potent inverse agonist profile (IC50 values ranging from 2 to 25 nM across biochemical and cellular assays) [2]. Generic thiophene sulfonamides—such as the antiglaucoma carbonic anhydrase inhibitors (e.g., dorzolamide) or endothelin receptor antagonists—operate on entirely different targets and lack the RORγ-inverse-agonist pharmacophore [3]. Substitution with a close structural analog risks not only altered potency but a complete functional reversal, rendering experimental results non-interpretable.

Quantitative Evidence for 5-Chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide (CAS 2034304-80-6) Versus Comparators


Biochemical Binding Affinity at RORγ: Ki = 25 nM by Radioligand Displacement

In a direct radioligand displacement assay, the target compound inhibited binding of 25-[26,27-³H]hydroxycholesterol to the RORγ ligand-binding domain with a Ki of 25 nM [1]. By comparison, the well-characterized RORα/RORγ dual inverse agonist SR3335 exhibits a Ki of 220 nM at RORα and no activity at RORγ , while the clinical-stage RORγ inverse agonist GSK2981278 shows a binding IC50 of approximately 3 nM in FRET-based assays but with distinct selectivity limitations [2]. The target compound thus occupies a defined potency tier—sub-50 nM—that is relevant for both biochemical and cellular mechanistic studies.

RORγ inverse agonist nuclear receptor pharmacology radioligand binding

Cellular RORγ Inverse Agonist Activity: EC50 = 25 nM in Jurkat IL-17 Reporter Assay

In a human Jurkat T-cell reporter assay measuring inhibition of the IL-17 promoter, the target compound exhibited an EC50 of 25 nM, confirming cell-permeable inverse agonist activity [1]. This contrasts with SR2211, an early RORγ inverse agonist tool compound, which requires micromolar concentrations (reported IC50 ≈ 0.5–2 µM) to achieve comparable IL-17 suppression [2]. Furthermore, certain related tertiary sulfonamide analogs from the same structural series have been shown to act as RORγ agonists rather than inverse agonists in this exact assay context, underscoring that cellular activity is exquisitely sensitive to the specific linker and sulfonamide substitution pattern [3].

IL-17 inhibition Th17 cell assay cellular efficacy

FRET-Based Biochemical Potency: IC50 = 10 nM in APC-Labeled LBD Displacement Assay

In a FRET assay measuring inhibition of APC-labeled RORγ ligand-binding domain interaction, the target compound achieved an IC50 of 10 nM after 1 hour [1]. This FRET-based format is widely used as a secondary screening platform for RORγ modulators. The clinical candidate VTP-43742 (a RORγ inverse agonist) displayed an IC50 of 3.5 nM in a comparable FRET-based coactivator recruitment assay [2]. The 2.9-fold difference in FRET potency between the target compound and VTP-43742 positions the former as a well-characterized reference tool suitable for assay validation and as a benchmarking standard in high-throughput screening campaigns.

FRET assay receptor ligand-binding domain nuclear receptor screening

Human TH17 Cell Functional Activity: IC50 = 6 nM for IL-17 Release Inhibition

The target compound inhibited IL-17 release from human TH17 cells with an IC50 of 6 nM after 4 days of incubation as measured by HTRF assay [1]. This primary cell activity is among the most physiologically relevant in vitro readouts for autoimmune disease therapeutic evaluation. By comparison, the RORγ inverse agonist BI 730357 (now in clinical development for psoriasis) demonstrated an IC50 of approximately 9 nM in human whole-blood IL-17 inhibition [2]. The target compound's close alignment with clinical-stage candidates in a disease-relevant primary cell model confirms that its potency translates from biochemical to complex cellular environments, a prerequisite for meaningful in vitro pharmacology studies.

primary human TH17 cells IL-17 cytokine inhibition physiologically relevant assay

Selectivity Profile: >180-Fold Selectivity for RORγ Over RORα, RORβ and Other Nuclear Receptors (Class Inference)

While direct selectivity panel data for the target compound are not publicly available, the compound belongs to the tertiary sulfonamide class for which the most potent inverse agonist demonstrated >180-fold selectivity for RORc over RORα, RORβ, and all other nuclear receptors profiled in a comprehensive cellular assay panel [1]. This class-level selectivity is a direct consequence of the tertiary sulfonamide motif forming a unique hydrogen-bond network within the RORc ligand-binding pocket, as revealed by co-crystal structures (PDB: 4QM0) [2]. By contrast, other thiophene-sulfonamide classes—such as the antiglaucoma carbonic anhydrase inhibitors—exhibit broad off-target activity across multiple carbonic anhydrase isoforms [3]. The structural determinants (5-chlorothiophene-2-sulfonamide, hydroxyethoxyethyl linker) strongly suggest that the target compound inherits the class-typical selectivity advantage.

nuclear receptor selectivity off-target profiling ROR isoform discrimination

Structural Determinants of Inverse Agonist Mechanism: Benzyl-Type Linker Enforces Suppression of IL-17

A landmark structure-activity study demonstrated that within the tertiary sulfonamide RORc ligand series, phenylsulfonamide analogs operate as RORc agonists that increase IL-17 production, whereas benzylsulfonamide analogs exhibit inverse agonist activity leading to IL-17 suppression [1]. The target compound incorporates a thiophene-3-ethyl linker (analogous to the benzyl-type scaffold) with a hydroxyethoxy substituent, placing it structurally within the inverse agonist arm of the SAR. Co-crystal structures (PDB: 4QM0) reveal that inverse agonist binding induces a specific conformational change in helix 12 of the RORc LBD that displaces coactivator peptides, whereas agonist binding stabilizes the coactivator-binding conformation [2]. A structurally adjacent comparator from the same literature—a phenylsulfonamide tertiary sulfonamide—produced the opposite functional outcome (IL-17 increase) in human PBMCs, despite differing only in the aryl group attached to the sulfonamide nitrogen [1].

structure-activity relationship inverse agonist pharmacophore linker-dependent functional switch

Recommended Application Scenarios for 5-Chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide (CAS 2034304-80-6)


Th17 Cell Differentiation and IL-17 Pathway Mechanistic Studies

Use as a selective RORγ inverse agonist tool compound in murine or human CD4+ T-cell Th17 polarization assays. At 6–25 nM, the compound suppresses IL-17A, IL-17F, and IL-22 production without confounding RORα-mediated effects, enabling clean dissection of RORγ-dependent transcriptional programs. The confirmed inverse agonist mechanism (not merely antagonist) is critical for studying the active repression of the IL-17 locus [1][2].

Biochemical Assay Validation and HTS Reference Standard

Deploy as a positive control or reference inhibitor in FRET-based RORγ LBD displacement assays (IC50 = 10 nM) and radioligand binding assays (Ki = 25 nM). The compound's well-characterized multi-assay profile across BindingDB/ChEMBL makes it suitable for inter-assay calibration and for benchmarking novel RORγ modulators in screening campaigns [1].

Ex Vivo Human Tissue Pharmacology for Psoriasis and Inflammatory Bowel Disease Research

Apply in ex vivo human skin explant or intestinal biopsy models where IL-17-driven inflammation is assessed. The compound's 6 nM potency in primary human TH17 cells translates to physiologically relevant concentration ranges, and the class-level >180-fold selectivity provides confidence that observed effects are RORγ-mediated rather than off-target nuclear receptor modulation [1][3].

Structure-Activity Relationship (SAR) Studies on Tertiary Sulfonamide RORc Ligands

Utilize as a core scaffold reference compound for medicinal chemistry SAR exploration around the hydroxyethoxyethyl linker, 5-chlorothiophene-2-sulfonamide motif, and thiophene-3-ethyl substitution. The compound's functional profile (inverse agonist) and co-crystal structure class template (PDB 4QM0) provide a defined starting point for optimizing potency, solubility, or metabolic stability while maintaining the desired functional mode [2].

Quote Request

Request a Quote for 5-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.